
Tubulin inhibitor 37
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tubulin inhibitor 37 is a compound that targets the protein tubulin, which is a key component of the microtubule structure within cells. Tubulin inhibitors are widely studied for their potential in cancer therapy due to their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tubulin inhibitor 37 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route and reaction conditions can vary depending on the desired structural features of the inhibitor. Commonly used methods include:
Formation of key intermediates: This step often involves the use of reagents such as aldehydes, ketones, and amines under controlled conditions to form the desired intermediates.
Coupling reactions: The final step usually involves coupling the intermediates using reagents like palladium catalysts under specific temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce the compound in larger quantities. This typically requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve efficient production .
化学反応の分析
Types of Reactions
Tubulin inhibitor 37 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and other reagents under specific temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines .
科学的研究の応用
Tubulin inhibitor 37 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study microtubule dynamics and the effects of tubulin inhibition on cellular processes.
Biology: Employed in research to understand the role of microtubules in cell division, intracellular transport, and other cellular functions.
Medicine: Investigated for its potential as an anticancer agent due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
作用機序
Tubulin inhibitor 37 exerts its effects by binding to the colchicine-sensitive site of tubulin, thereby inhibiting its polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest at the metaphase stage and ultimately induces apoptosis. The molecular targets and pathways involved include the inhibition of microtubule assembly and the activation of apoptotic signaling pathways .
類似化合物との比較
Similar Compounds
Colchicine: A well-known tubulin inhibitor that binds to the same site as tubulin inhibitor 37 and disrupts microtubule dynamics.
Paclitaxel: A tubulin inhibitor that stabilizes microtubules rather than inhibiting their polymerization, leading to cell cycle arrest.
Vinblastine: Another tubulin inhibitor that binds to a different site on tubulin and promotes microtubule depolymerization.
Uniqueness of this compound
This compound is unique in its specific binding affinity and selectivity for the colchicine-sensitive site on tubulin. This specificity allows for targeted disruption of microtubule dynamics with potentially fewer side effects compared to other tubulin inhibitors .
特性
分子式 |
C16H10Cl2N6O |
|---|---|
分子量 |
373.2 g/mol |
IUPAC名 |
5-[5-(2,6-dichloropyridin-4-yl)tetrazol-1-yl]-1-methylindole-3-carbaldehyde |
InChI |
InChI=1S/C16H10Cl2N6O/c1-23-7-10(8-25)12-6-11(2-3-13(12)23)24-16(20-21-22-24)9-4-14(17)19-15(18)5-9/h2-8H,1H3 |
InChIキー |
BGPIKAQIAQQJNS-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=C1C=CC(=C2)N3C(=NN=N3)C4=CC(=NC(=C4)Cl)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


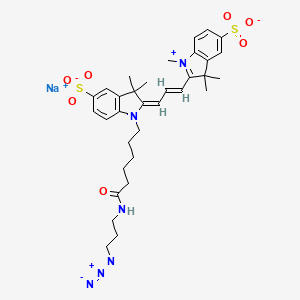
![N-(6-chloro-3-nitropyridin-2-yl)-5-ethyl-4-[4-[[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B12392412.png)
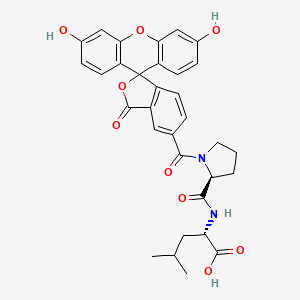
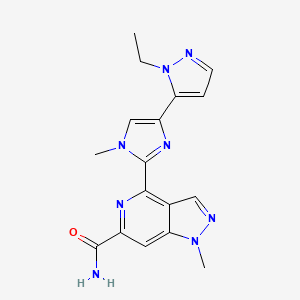
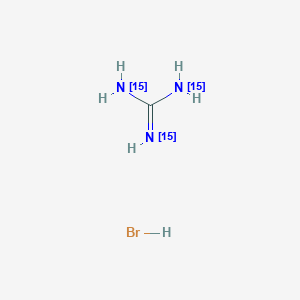
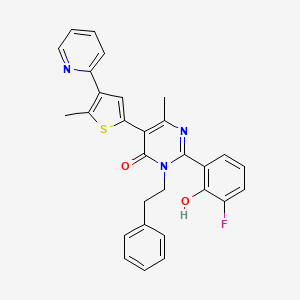
![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide](/img/structure/B12392434.png)
![1,2-diamino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione](/img/structure/B12392435.png)

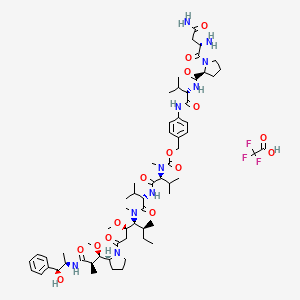
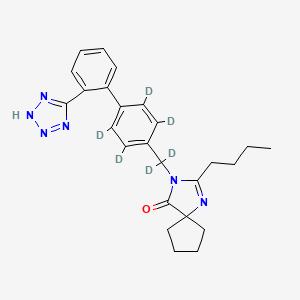

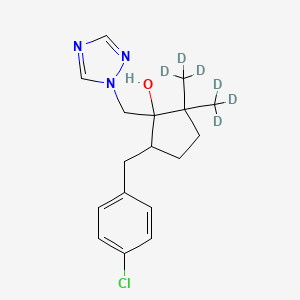
![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] phosphate](/img/structure/B12392493.png)
